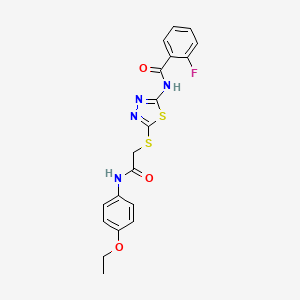

![molecular formula C17H21N3O3S B2526515 6-(3-甲氧基丙基)-4-(4-(甲硫基)苯基)-3,4,6,7-四氢-1H-吡咯并[3,4-d]嘧啶-2,5-二酮 CAS No. 1021218-28-9](/img/structure/B2526515.png)

6-(3-甲氧基丙基)-4-(4-(甲硫基)苯基)-3,4,6,7-四氢-1H-吡咯并[3,4-d]嘧啶-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

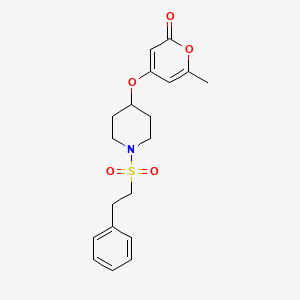

The compound "6-(3-methoxypropyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione" is a complex molecule that likely belongs to the family of pyrimidine diones, which are known for their diverse biological activities. The structure suggests the presence of a pyrrolopyrimidine core, substituted with methoxypropyl and methylthio phenyl groups. This structural motif is common in medicinal chemistry, where such compounds are often explored for their potential as therapeutic agents.

Synthesis Analysis

The synthesis of related pyrimidine dione derivatives has been reported in the literature. For instance, a microwave-induced cyclocondensation reaction was used to synthesize a compound with a similar pyrrolopyrimidine dione structure, yielding a 60% success rate . This method, involving aminopyrimidine and pyruvic acid with cerium ammonium nitrate as a catalyst, could potentially be adapted for the synthesis of the title compound. Additionally, electrophilic substitution reactions, such as the Vilsmeier-Haack reaction, bromination, and nitration, have been employed to synthesize 6-substituted thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives . These methods could provide insights into possible synthetic routes for introducing various substituents onto the pyrimidine core of the compound .

Molecular Structure Analysis

The molecular structure of pyrimidine diones is characterized by a six-membered pyrimidine ring, which can be planar, as observed in the crystal structure of a related compound . The dihedral angle between the pyrimidine ring and the attached benzene ring can influence the molecule's overall shape and, consequently, its interaction with biological targets. For the title compound, the specific arrangement of the substituents around the pyrimidine core would be crucial in determining its three-dimensional conformation and potential biological activity.

Chemical Reactions Analysis

Pyrimidine diones can undergo various chemical reactions due to the reactive nature of the pyrimidine ring. The presence of electron-withdrawing or electron-donating substituents can influence the reactivity of the ring. For example, the methoxy and methylthio groups in the title compound could affect its electrophilic and nucleophilic properties, potentially enabling reactions such as alkylation, acylation, or condensation with other chemical entities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine diones, such as solubility, melting point, and stability, are influenced by their molecular structure. The crystallographic analysis of a related compound revealed a monoclinic system with specific space group parameters, which could be indicative of the crystalline properties of the title compound . The presence of methoxy and methylthio substituents could also affect the compound's lipophilicity, which is an important factor in drug design and pharmacokinetics.

科学研究应用

抗肿瘤和抗炎特性

吡咯衍生物,包括与指定化合物结构相似的那些,已被研究其抗肿瘤和抗炎活性。例如,MI-1 和 D1 等衍生物已显示出在化学诱导结肠肿瘤的大鼠中减少肿瘤面积以及保护肝脏和结肠粘膜免受毒性影响的有效性 (Kuznietsova 等人,2013)。此外,这些化合物已证明有潜力减轻慢性溃疡性结肠炎模型中的炎症,表明其具有更广泛的治疗应用 (Kotlyar 等人,2021)。

抗惊厥和抗伤害感受作用

研究还探讨了相关吡咯烷衍生物的抗惊厥和抗伤害感受活性。在小鼠模型中合成和测试的化合物已显示出对惊厥的显着保护作用并表现出有效的抗伤害感受特性,表明在治疗神经性疼痛和癫痫方面具有潜在应用 (Obniska 等人,2020)。

细胞保护和抗溃疡活性

一些吡咯烷衍生物已在动物模型中证明了细胞保护特性和显着的抗溃疡活性。这些发现表明在通过抑制胃酸分泌和防止胃损伤来开发治疗消化性溃疡病的新治疗剂方面具有潜在作用 (Ikeda 等人,1996)。

降血脂活性

与指定化合物具有结构相似性的茚满-1,3-二酮衍生物已在啮齿动物模型中研究其降血脂活性。这些研究表明,此类衍生物可以有效降低血清胆固醇和甘油三酯水平,表明在治疗脂质代谢紊乱方面具有潜在应用 (Murthy 等人,1985)。

抗雌激素活性

研究还发现了某些吡咯烷-2,5-二酮衍生物的抗雌激素活性,表明对雌激素受体的有效抑制作用。这表明在治疗激素敏感性疾病(例如乳腺癌)方面具有潜在应用 (Jones 等人,1979)。

属性

IUPAC Name |

6-(3-methoxypropyl)-4-(4-methylsulfanylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-23-9-3-8-20-10-13-14(16(20)21)15(19-17(22)18-13)11-4-6-12(24-2)7-5-11/h4-7,15H,3,8-10H2,1-2H3,(H2,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHUAWAOQNDUNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-chlorophenyl)-N-(2-furylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2526437.png)

![N,1-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]imidazole-4-sulfonamide](/img/structure/B2526443.png)

![3-[(4-fluorophenyl)sulfonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2526446.png)

![N-(2,5-difluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)butanamide](/img/structure/B2526447.png)

![4-benzyl-1-(4-isopropylphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2526451.png)

![1-methyloctahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2526452.png)

![3-(4-cyanophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2526453.png)